molecular formula C4H10ClNO B1225366 Ethyl acetimidate hydrochloride CAS No. 2208-07-3

Ethyl acetimidate hydrochloride

Cat. No. B1225366
CAS RN: 2208-07-3
M. Wt: 123.58 g/mol
InChI Key: WGMHMVLZFAJNOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl acetimidate hydrochloride is synthesized from acetonitrile and ethanol in the presence of acetyl chloride. This synthesis involves the preparation of ethyl acetohydroximate (EAH) and its derivatives, demonstrating the compound's versatility in organic synthesis. The process allows for the production of EAH without the direct use of hydrogen chloride gas, yielding significant amounts of the product without the need for chromatography. This method can be extended to synthesize EAH derivatives from various alcohols and nitriles under similar conditions, showcasing the compound's adaptability in synthesis procedures (Hyodo, Miki, & Yauchi, 2022).

Molecular Structure Analysis

The molecular structure of ethyl acetimidate hydrochloride and related compounds has been characterized through spectroscopic studies. For instance, the infrared spectra of methyl acetimidate and its hydrochloride have been reported, with frequency assignments made in terms of the established imidate structure. The spectrum of the hydrochloride is interpreted in terms of protonation at the nitrogen atom, providing insight into the molecular structure and electronic configuration of these compounds (Prichard & Orville-Thomas, 1967).

Chemical Reactions and Properties

Ethyl acetimidate hydrochloride participates in various chemical reactions, including the formation of N1‐(2,4‐Dichloro­anilino)acetamidine through the reaction with 2,4-dichloro­phenyl­hydrazine. This reaction highlights the compound's reactivity and its ability to form complex structures through intermolecular interactions, such as hydrogen bonding, resulting in one-dimensional supramolecular chain structures (Heng, Wu, Wu, & Zhu, 2006).

Physical Properties Analysis

The synthesis and application of related compounds, such as acetimidoyl ethyl ether hydrochloride, provide insights into the physical properties of ethyl acetimidate hydrochloride. These studies summarize the preparations of various compounds from acetimidoyl ethyl ether hydrochloride, shedding light on the physical properties and the stability of these compounds under different conditions (Zhou, 2005).

Chemical Properties Analysis

The chemical properties of ethyl acetimidate hydrochloride are illustrated through its reactivity in crosslinking and modification reactions. For example, monofunctional imidoesters like ethyl acetimidate can induce crosslinking of subunits of proteins, demonstrating the compound's potential in biochemistry and molecular biology. The reaction mechanism and the resulting modifications provide valuable information on the chemical properties of ethyl acetimidate hydrochloride and its utility in scientific research (Sweadner, 1977).

Scientific Research Applications

  • Membrane Protein Modification Ethyl acetimidate hydrochloride has been used to modify amino groups in proteins on both the outer and inner surfaces of the human erythrocyte membrane. This modification allows for a better understanding of membrane structure without causing significant structural rearrangements. Notably, this technique helps in identifying the distribution of reactive amino groups across the membrane (Whiteley & Berg, 1974).

  • Synthesis of Derivatives and Compounds Ethyl acetimidate hydrochloride plays a critical role in the synthesis of various chemical compounds. For instance, it is utilized in the efficient synthesis of ethyl acetohydroximate (EAH) and its derivatives from acetonitrile and ethanol. These derivatives have potential applications in various chemical reactions, such as the Beckmann rearrangement (Hyodo, Miki, & Yauchi, 2022).

  • Chemical Structure and Spectroscopy Research into the chemical structure of ethyl acetimidate hydrochloride has provided insights into its molecular characteristics. For example, studies have investigated the infrared spectra and structure of methyl acetimidate and its hydrochloride, enhancing the understanding of its imidate structure and properties (Prichard & Orville-Thomas, 1967).

  • Protein and Peptide Modification Ethyl acetimidate hydrochloride has been used to modify lysyl residues of proteins such as thrombin, affecting their enzymatic activity. This has implications for understanding the structural and functional aspects of proteins in biological systems (Kang, 1977).

  • Role in Chemical Reactions In various chemical reactions, ethyl acetimidate hydrochloride acts as a key reagent. For example, it has been involved in a novel Beckmann fission reaction of 2-aminocyclohexanone oxime, demonstrating its versatility in organic synthesis (Sato, Imamura, & Kitano, 1984).

  • Therapeutic Research Although not directly related to drug use or dosage, ethyl acetimidate hydrochloride has been explored in the context of therapeutic applications, such as its involvement in the synthesis of certain therapeutic compounds and its potential effects on biological molecules (Zhu, 2010).

Safety And Hazards

Ethyl acetimidate hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Unfortunately, I could not find specific information on future directions for Ethyl acetimidate hydrochloride .

Relevant Papers Ethyl acetimidate hydrochloride has been mentioned in various papers and documents for its use in the preparation of amidinated carbonic anhydrase and in the synthesis of methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride .

properties

IUPAC Name

ethyl ethanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-6-4(2)5;/h5H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMHMVLZFAJNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883809
Record name Ethanimidic acid, ethyl ester, hydrochloride (1:1)
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Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl acetimidate hydrochloride

CAS RN

2208-07-3
Record name Ethanimidic acid, ethyl ester, hydrochloride (1:1)
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Record name Ethyl acetimidate hydrochloride
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Record name Ethyl acetimidate hydrochloride
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Record name Ethanimidic acid, ethyl ester, hydrochloride (1:1)
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Record name Ethanimidic acid, ethyl ester, hydrochloride (1:1)
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Record name 1-ethoxyethylideneammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
314
Citations
K Hyodo, K Miki, T Yauchi - The Journal of Organic Chemistry, 2022 - ACS Publications
… ) and derivatives from ethyl acetimidate hydrochloride was accomplished using potassium carbonate in THF under mild conditions. Ethyl acetimidate hydrochloride was prepared by the …
Number of citations: 5 pubs.acs.org
FH Suydam, WE Greth… - The Journal of Organic …, 1969 - ACS Publications
… In 1956, Hechelhammer6 announced thepreparation of ethyl formimidate hydrochloride, ethyl acetimidate hydrochloride, and O-ethylcaprolactim hydrochloride by the reaction of ethyl …
Number of citations: 33 pubs.acs.org
LO Tack, RT Simpson - Biochemistry, 1977 - ACS Publications
Lois O. Tack and Robert T. Simpson* abstract: Thymus chromatin was extensively modified with ethyl acetimidate, substituting upto 90% of the lysyl residues of the histones …
Number of citations: 18 pubs.acs.org
G Shaw, RN Warrener, DN Butler… - Journal of the Chemical …, 1959 - pubs.rsc.org
… (V) which has been prepared from ethyl acetimidate hydrochloride and glycine ethyl ester.17 This … in a similar manner from ethyl acetimidate hydrochloride and aminoacetonitrile,l8 with …
Number of citations: 32 pubs.rsc.org
YA Rybakova, NP Bednyagina - Chemistry of Heterocyclic Compounds, 1965 - Springer
… This formazan was obtained on heating 1-benzyl-2-hydrazinobenzimidazole and ethyl acetimidate hydrochloride in a benzene medium, when, in addition to the deep-colored formazan I…
Number of citations: 3 link.springer.com
JA Easter, RC Burrell, SJ Bonacorsi Jr… - Journal of Labelled …, 2009 - Wiley Online Library
… 14 synthesis using labelled ethyl acetimidate hydrochloride as shown in … ethyl acetimidate hydrochloride, followed by an equivalent portion of unlabelled ethyl acetimidate hydrochloride …
RA Raubach, PP Nemes, EA Dratz - Experimental Eye Research, 1974 - Elsevier
… and membrane permeable reagent ethyl acetimidate hydrochloride … Two imido esters-ethyl acetimidate hydrochloride (EAI) and sodium isothionyl acetimidate hydrochloride (IAI)-were …
Number of citations: 81 www.sciencedirect.com
H Sato, S Imamura, Y Kitano - Bulletin of the Chemical Society of …, 1984 - journal.csj.jp
… 2-(4-Cyanobutyl)-4,5,6,7-tetrahydrobenzimidazole was obtained by treating 2-aminocyclohexanone oxime with ethyl acetimidate hydrochloride in acetic acid at below 50 C, though only …
Number of citations: 2 www.journal.csj.jp
EP Kang - Thrombosis Research, 1978 - Elsevier
… An equal concentration of sodium chloride was used in place of ethyl acetimidate hydrochloride in the control thrombin solutions. Both control and reaction mixtures were stirred for …
Number of citations: 6 www.sciencedirect.com
EP Kang, DC Triantaphyllopoulos - Thrombosis Research, 1976 - Elsevier
… ABSTRACT Human fibrinogen with the lysyl and/or arginyl residues modified by treatment with ethyl acetimidate hydrochloride and phenylglyoxal monohydrate, respectively, …
Number of citations: 4 www.sciencedirect.com

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